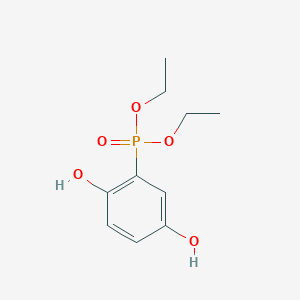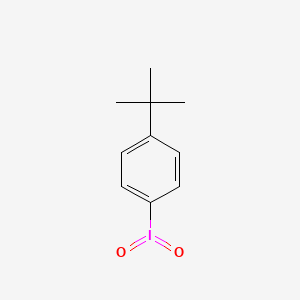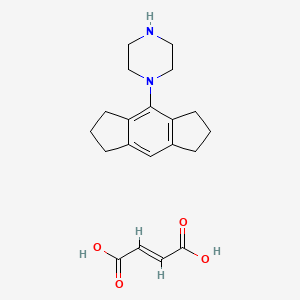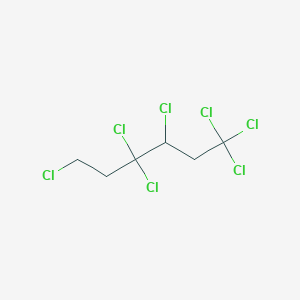
Diethyl (2,5-dihydroxyphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,5-dihydroxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dihydroxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,5-dihydroxyphenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable dihydroxyphenyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide under basic conditions to form the desired phosphonate ester . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (2,5-dihydroxyphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phenyl phosphonates.
Applications De Recherche Scientifique
Diethyl (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding . The compound’s phenolic hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, further enhancing its activity .
Comparaison Avec Des Composés Similaires
Diethyl (2,5-dihydroxyphenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the phenolic hydroxyl groups.
Diethyl (2-hydroxyphenyl)phosphonate: Similar structure but with only one hydroxyl group, leading to different reactivity and applications.
Diethyl (2,5-dimethoxyphenyl)phosphonate:
The uniqueness of this compound lies in its dual hydroxyl groups, which provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
64362-80-7 |
|---|---|
Formule moléculaire |
C10H15O5P |
Poids moléculaire |
246.20 g/mol |
Nom IUPAC |
2-diethoxyphosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C10H15O5P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3 |
Clé InChI |
DSVLXQCZRHZRFD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=CC(=C1)O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)



![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)

![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)


